N-Boc-2-piperidinecarboxylic acid
Overview
Description
1-(Tert-butoxycarbonyl)piperidine-2-carboxylic acid is a chemical compound with the molecular formula C11H19NO4 and a molecular weight of 229.27 g/mol . It is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom .
Preparation Methods
1-(Tert-butoxycarbonyl)piperidine-2-carboxylic acid can be synthesized through various methods. One common synthetic route involves the reaction of piperidine with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine . The reaction typically proceeds under mild conditions and yields the desired product with high purity. Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
1-(Tert-butoxycarbonyl)piperidine-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can be carried out to remove the Boc protecting group, yielding the free amine.
Substitution: The compound can undergo substitution reactions, where the Boc group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . Major products formed from these reactions include deprotected amines, substituted piperidines, and various oxidation products.
Scientific Research Applications
1-(Tert-butoxycarbonyl)piperidine-2-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(Tert-butoxycarbonyl)piperidine-2-carboxylic acid involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The Boc group can be selectively removed under mild acidic conditions, revealing the free amine for further functionalization . The molecular targets and pathways involved in its mechanism of action are primarily related to its use in protecting and deprotecting amine groups in synthetic chemistry .
Comparison with Similar Compounds
1-(Tert-butoxycarbonyl)piperidine-2-carboxylic acid can be compared with other similar compounds, such as:
N-Boc-L-pipecolinic acid: Similar in structure but with different stereochemistry.
1-(tert-Butoxycarbonyl)piperidine: Lacks the carboxylic acid functionality.
4-Boc-piperazine-2-carboxylic acid: Contains a piperazine ring instead of a piperidine ring.
The uniqueness of 1-(Tert-butoxycarbonyl)piperidine-2-carboxylic acid lies in its specific combination of the Boc protecting group and the piperidine ring, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-7-5-4-6-8(12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQAOHGMPAAWWQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70922705 | |
Record name | 1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70922705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98303-20-9, 118552-55-9 | |
Record name | N-Boc-DL-pipecolic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098303209 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70922705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(tert-Butoxycarbonyl)-2-piperidinecarboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-Boc-DL-pipecolic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2P5PJ52SH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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